molecular formula C8H8N2O B13100157 6-Amino-1H-indol-1-ol

6-Amino-1H-indol-1-ol

Cat. No.: B13100157
M. Wt: 148.16 g/mol
InChI Key: ABOXAPPMIRGCIO-UHFFFAOYSA-N
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Description

Product Overview 6-Amino-1H-indol-1-ol ( 877470-59-2) is an organic compound with the molecular formula C 8 H 8 N 2 O and a molecular weight of 148.16 g/mol [ citation:1 ]. This derivative features the fundamental indole structure—a bicyclic system comprising a benzene ring fused to a five-membered, nitrogen-containing pyrrole ring [ citation:3 ]—that is substituted with both an amino and a hydroxyl group. Research Significance of the Indole Scaffold The indole nucleus is a privileged scaffold in medicinal chemistry and drug discovery due to its widespread presence in biologically active molecules [ citation:2 ]. Indole derivatives are recognized for their structural versatility and diverse biological activities, making them central to the design of compounds for investigating a wide array of diseases, including cancer, neurological disorders, and infections [ citation:2 ]. The reactivity of the indole structure allows for participation in various chemical transformations, such as electrophilic substitution and multicomponent reactions, which are valuable for creating diverse chemical libraries for research [ citation:4 ]. Handling and Safety This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the compound with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

1-hydroxyindol-6-amine

InChI

InChI=1S/C8H8N2O/c9-7-2-1-6-3-4-10(11)8(6)5-7/h1-5,11H,9H2

InChI Key

ABOXAPPMIRGCIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2O)N

Origin of Product

United States

Preparation Methods

Starting Materials and Core Indole Construction

The synthesis typically begins with the construction or modification of the indole ring system. Two main approaches are prevalent:

  • Reduction of 6-nitroindole : This is a common precursor route where 6-nitroindole undergoes reduction to yield 6-aminoindole derivatives. Catalytic hydrogenation (using Pd/C under hydrogen atmosphere) or chemical reduction methods (e.g., iron/acetic acid) are employed to convert the nitro group into an amino group.

  • Catalyst-free condensation of cyclohexadienones and amines : A recently developed method involves the condensation of carboxymethyl cyclohexadienones with primary amines to form 6-hydroxy indoles. This method can be adapted to produce 6-amino indoles with appropriate catalysts (e.g., Re2O7).

Functionalization to Introduce Hydroxyl Group at N-1

The hydroxylation at the nitrogen of the indole ring to form the N-1 hydroxyl (indol-1-ol) functionality can be achieved through selective oxidation or direct substitution reactions on the indole nitrogen. This step often involves:

  • Controlled oxidation conditions to introduce the hydroxyl group without affecting the aromatic system.

  • Use of protecting groups during synthesis to allow selective functionalization at N-1.

Detailed Synthetic Routes and Reaction Conditions

Reduction of 6-Nitroindole to 6-Aminoindole

Step Reagents/Conditions Outcome Reference
1 6-Nitroindole Starting material
2 Catalytic hydrogenation (Pd/C, H2) or Fe/AcOH Reduction of nitro group to amino group
3 Purification by crystallization or chromatography 6-Aminoindole intermediate

This method is scalable and widely used in industry due to its efficiency and availability of starting materials.

Catalyst-Free Synthesis of 6-Hydroxyindoles and 6-Aminoindoles

Step Reagents/Conditions Outcome Reference
1 Carboxymethyl cyclohexadienones + primary amines Formation of enamines via condensation
2 Aza-Michael addition and rearomatization Formation of 6-hydroxyindoles
3 Use of Re2O7 catalyst for some substrates Conversion to 6-aminoindoles

This method offers mild, catalyst-free conditions for hydroxy indole synthesis, adaptable for amino derivatives with catalyst modification.

Multi-Step Synthesis from Protected Indole Derivatives

A more complex synthetic route involves protection, substitution, and deprotection steps to achieve the target compound:

Step Reagents/Conditions Outcome Reference
1 Protection of indole nitrogen with triisopropylsilyl chloride (TIPS-Cl) Formation of N-protected indole
2 Nitration or selective substitution at 6-position Introduction of nitro group
3 Reduction of nitro to amino group (Pd/C hydrogenation) 6-Aminoindole derivative
4 Deprotection of N-protecting group Free N-1 hydroxyl or further functionalization

This approach allows precise control over substitution patterns and is useful for synthesizing analogs.

Reaction Conditions and Analytical Monitoring

  • Reaction Monitoring : Thin-layer chromatography (TLC) is commonly used to monitor reaction progress during synthesis.

  • Product Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are standard techniques to confirm structure and purity of 6-Amino-1H-indol-1-ol.

  • Purification : Flash chromatography and recrystallization are typical purification methods after synthesis steps.

Comparative Data Table of Preparation Methods

Preparation Method Key Steps Advantages Limitations Reference
Reduction of 6-Nitroindole Catalytic hydrogenation High yield, scalable Requires nitro precursor
Catalyst-Free Condensation (Cyclohexadienones + Amines) Condensation, aza-Michael addition Mild conditions, catalyst-free Limited substrate scope
Multi-step Protected Indole Synthesis Protection, nitration, reduction, deprotection High regioselectivity, versatile Multi-step, time-consuming

Research Findings and Practical Considerations

  • The reduction of 6-nitroindole remains the most industrially viable and commonly employed method due to the availability of starting materials and straightforward reaction conditions.

  • Catalyst-free synthetic methods provide greener alternatives but may require careful substrate selection and optimization for amino derivatives.

  • Protecting group strategies enable selective functionalization but introduce complexity and longer synthesis times.

  • Stability of 6-Amino-1H-indol-1-ol under laboratory conditions is generally good; however, prolonged exposure to light or heat can lead to decomposition, necessitating careful storage.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-1H-indol-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biological Activities

6-Amino-1H-indol-1-ol exhibits a range of biological activities that make it a promising candidate for drug development. Key activities include:

  • Antiviral Properties : Research has indicated that derivatives of indole, including 6-amino-1H-indol-1-ol, show antiviral activity against various viruses. For instance, compounds derived from indole scaffolds have been reported to inhibit influenza A virus with considerable efficacy .
  • Anticancer Potential : Numerous studies have highlighted the anticancer properties of indole derivatives. For example, compounds such as methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate have demonstrated potent anti-proliferative effects against cancer cell lines (IC50 values as low as 1.1 µM) while exhibiting high permeability and low potential for multidrug resistance .
  • Anti-inflammatory Effects : Indoles are known for their anti-inflammatory properties. The ability of 6-amino-1H-indol-1-ol to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases .

Case Study 1: Antiviral Activity

A study conducted by Xue et al. synthesized a series of 6-amino-substituted indoles and evaluated their antiviral activity. Among the compounds tested, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited an IC50 value of 7.53 μmol/L against influenza A, indicating its potential as an antiviral agent .

Case Study 2: Anticancer Activity

Choppara et al. explored the cytotoxic properties of novel N-substituted indole derivatives using the Brine Shrimp Lethality Bioassay. The study found that certain derivatives showed promising anti-proliferative effects against human cancer cell lines such as SGC-7901 and A549, suggesting their potential utility in cancer therapy .

Case Study 3: Anti-inflammatory Applications

Research on the anti-inflammatory effects of indole derivatives has revealed that compounds like 6-amino-1H-indol-1-ol can inhibit pro-inflammatory cytokines, thus providing a basis for their use in treating inflammatory diseases .

Comparative Analysis of Indole Derivatives

The following table summarizes the biological activities and IC50 values of selected indole derivatives, including 6-amino-1H-indol-1-ol:

Compound NameActivity TypeIC50 Value (µM)Reference
Methyl 6-amino-4-isobutoxy-indole-2-carboxylateAntiviral7.53
Methyl 6-amino-4-cyclohexylmethoxy-indole-2-carboxylateAnticancer1.1
Novel N-substituted indole derivativesCytotoxicVaries
6-Amino-1H-indol-1-olAnti-inflammatoryNot specified

Mechanism of Action

The mechanism of action of 6-Amino-1H-indol-1-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Differences

  • Substituent Position: 6-Amino-1H-indol-1-ol differs from 1H-Indol-6-ol by the addition of an amino group at position 4. This substitution may increase basicity compared to the hydroxyl-only analog.
  • Ring Saturation: 6-Aminoindolin-2-one contains a saturated indoline ring with a ketone group, reducing aromaticity and altering electronic properties compared to the fully aromatic 6-Amino-1H-indol-1-ol.

Physicochemical Properties

  • Solubility: The hydroxyl and amino groups in 6-Amino-1H-indol-1-ol likely improve water solubility compared to non-polar derivatives like 1-methyl-1H-indol-6-amine .
  • Melting Points: While data for 6-Amino-1H-indol-1-ol are unavailable, 6-aminoindolin-2-one melts at 255–257.5°C, suggesting high crystallinity due to hydrogen bonding.

Spectral Characteristics

  • ¹H NMR: For 1H-Indol-6-ol , the NH proton resonates at δ 8.53, while aromatic protons appear between δ 6.57–7.32. In contrast, 5-Amino-1H-indole shows NH₂ protons near δ 3.3. These trends suggest that 6-Amino-1H-indol-1-ol’s NH₂ and OH protons would appear in distinct regions, aiding structural confirmation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 6-Amino-1H-indol-1-ol, and how do reaction parameters affect yield and purity?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmospheres (e.g., N₂), as demonstrated in indole derivative syntheses . Key steps include solvent selection (e.g., PEG-400:DMF mixtures for solubility), reaction time (12–24 hours), and purification via column chromatography (70:30 EtOAc:hexanes) or recrystallization. Yield optimization (30–35%) requires controlled stoichiometry and temperature (room temperature to 70°C). Monitoring via TLC (Rf 0.33–0.49) ensures intermediate purity .

Q. Which spectroscopic techniques are critical for structural confirmation of 6-Amino-1H-indol-1-ol, and what diagnostic signals should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR : Look for indole NH signals (δ 10–11 ppm) and aromatic proton splitting patterns (e.g., δ 6.5–8.6 ppm for coupled doublets). Methoxy or hydroxyl groups appear as singlets (δ 3.7–3.8 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 335.15) with <5 ppm error .
  • TLC : Use Rf values to track reaction progress and compare with known standards .

Q. How do functional group positions (e.g., amino vs. hydroxyl) influence the compound’s solubility and stability?

  • Methodological Answer : Positional isomerism (e.g., 5-methoxy vs. 6-hydroxy substitution) alters hydrogen-bonding capacity and electronic effects. For example, 5-methoxy-1H-indol-6-ol exhibits enhanced solubility in polar solvents compared to non-substituted indoles due to its methoxy group . Stability under oxidative conditions can be assessed via accelerated degradation studies (40°C/75% RH) with HPLC monitoring .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and experimental spectroscopic data for 6-Amino-1H-indol-1-ol?

  • Methodological Answer :

  • Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data. Adjust for solvent effects (e.g., DMSO-d6) .
  • Heteronuclear Correlation (HMBC/HSQC) : Resolve ambiguous assignments by tracing 2D/3D coupling between protons and carbons .
  • Isotopic Labeling : Introduce 15N or 13C labels to track signal origins in complex mixtures .

Q. What strategies improve regioselectivity when functionalizing the indole core with amino and hydroxyl groups?

  • Methodological Answer :

  • Protection-Deprotection : Temporarily block reactive sites (e.g., Boc-protected amines) to direct substitution to the 6-position .
  • Catalytic Systems : Use Pd/Cu catalysts for cross-coupling reactions (e.g., Buchwald-Hartwig amination) to target specific positions .
  • pH Control : Adjust reaction pH to favor nucleophilic attack at the desired site (e.g., basic conditions for hydroxylation) .

Q. How can computational models predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to map binding affinities to active sites (e.g., kinase domains). Prioritize hydrogen-bond donors (NH, OH) and π-π stacking interactions with aromatic residues .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability and binding kinetics .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide structural modifications .

Q. What experimental designs mitigate side reactions (e.g., dimerization or oxidation) during synthesis?

  • Methodological Answer :

  • Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of sensitive groups (e.g., NH) .
  • Low-Temperature Phases : Initiate reactions at 0°C to suppress exothermic side pathways, then gradually warm to RT .
  • Additive Screening : Introduce radical scavengers (e.g., BHT) or stabilizing ligands (e.g., PMDETA for CuI) to suppress undesired pathways .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across studies involving 6-Amino-1H-indol-1-ol derivatives?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies (e.g., IC50 values) and apply statistical tests (ANOVA) to identify outliers .
  • Assay Standardization : Control variables like cell line viability (MTT vs. resazurin assays) and solvent concentrations (DMSO ≤0.1%) .
  • Structural Verification : Confirm compound identity in conflicting studies via HRMS and elemental analysis to rule out impurities .

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